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molecular formula C10H11NO B8570020 5-Methyl-5-vinyl-4,5-dihydro-benzo[d]isoxazole

5-Methyl-5-vinyl-4,5-dihydro-benzo[d]isoxazole

Cat. No. B8570020
M. Wt: 161.20 g/mol
InChI Key: FUAFCVZUVACWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314137B2

Procedure details

To a stirred solution of 21 (177 mg, 1.078 mmol) in ethanol (15 mL) under a nitrogen atmosphere was added a solution of hydroxylamine hydrochloride (741 mg, 10.66 mmol, 10 eq.) in water (1 mL). The reaction mixture was heated to reflux at 115° C. for 1 hour. Water was then added to the mixture until it became cloudy and the aqueous mixture was extracted with methylene chloride/ethyl ether (1:2, 4×). The organic layers were then combined and washed with saturated sodium bicarbonate solution (1×) and brine (1×), dried over magnesium sulfate, filtered and concentrated in vacuo to give 23 (159.7 mg, 0.99 mmol, 92%) as an oil. The product was used in the next reaction without further purification: 1H NMR (CDCl3) δ 8.03 (1H, s), 6.52 (1H, dd, J=0.6, 10 Hz), 5.87 (1H, d, J=10 Hz), 5.81 (1H, d, J=10.6 Hz), 5.04 (1H, dd, J=0.6, 18.3 Hz), 5.00 (1H, dd, J=1.2, 11.4 Hz), 2.69 (2H, dd, J=16.2, 34.8 Hz) 1.23 (3H, s); 13C NMR (CDCl3) δ 165.0, 148.8, 143.6, 141.6, 114.4, 112.7, 109.5, 40.4, 31.4, 26.0; MS (ESI+) m/z 162.1 [M+H]+, HRMS (ESI+) calcd for C10H11NO+H 162.0919. found 169.0913.
Name
21
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
741 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
O[CH:2]=[C:3]1[C:8](=[O:9])[CH:7]=[CH:6][C:5]([CH3:12])([CH:10]=[CH2:11])[CH2:4]1.Cl.[NH2:14]O>C(O)C.O>[CH3:12][C:5]1([CH:10]=[CH2:11])[CH2:4][C:3]2[CH:2]=[N:14][O:9][C:8]=2[CH:7]=[CH:6]1 |f:1.2|

Inputs

Step One
Name
21
Quantity
177 mg
Type
reactant
Smiles
OC=C1CC(C=CC1=O)(C=C)C
Name
Quantity
741 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with methylene chloride/ethyl ether (1:2, 4×)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (1×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(C=CC2=C(C=NO2)C1)C=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.99 mmol
AMOUNT: MASS 159.7 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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